molecular formula C16H17NO3 B6380210 4-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-methoxyphenol, 95% CAS No. 1261949-35-2

4-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-methoxyphenol, 95%

Cat. No. B6380210
CAS RN: 1261949-35-2
M. Wt: 271.31 g/mol
InChI Key: AKAYWDCVGDHIQF-UHFFFAOYSA-N
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Description

4-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-methoxyphenol, 95% (4-[3-(DMAC)phenyl]-2-methoxyphenol) is an organic compound with a molecular formula of C12H15NO2. It is an important intermediate for the synthesis of many pharmaceuticals and agrochemicals. 4-[3-(DMAC)phenyl]-2-methoxyphenol has been used as a building block in the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds. It has also been used in the synthesis of heterocyclic compounds and in the synthesis of polymers-based materials.

Mechanism of Action

The reaction of 4-methoxybenzaldehyde with N,N-dimethylformamide in the presence of pyridine as a catalyst proceeds through an aldol condensation to form 4-[3-(DMAC)phenyl]-2-methoxyphenol as the major product. The reaction involves the formation of an aldol intermediate, which is then converted to the final product through a series of nucleophilic substitution reactions.
Biochemical and Physiological Effects
4-[3-(DMAC)phenyl]-2-methoxyphenol is not known to have any biochemical or physiological effects.

Advantages and Limitations for Lab Experiments

The advantages of using 4-[3-(DMAC)phenyl]-2-methoxyphenol in laboratory experiments include its low cost and ease of synthesis. It can be synthesized in a few hours at room temperature and the yield of the product can be improved by using a higher temperature and longer reaction time. The main limitation of using 4-[3-(DMAC)phenyl]-2-methoxyphenol in laboratory experiments is that the product is not stable and may decompose over time.

Future Directions

For the use of 4-[3-(DMAC)phenyl]-2-methoxyphenol include further research into its synthesis and application in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It could also be used in the synthesis of novel fluorescent materials for biological imaging. Additionally, it could be used in the synthesis of cyclic peptides for the development of new drugs and in the synthesis of quinoline derivatives for the development of new anticancer drugs.

Synthesis Methods

4-[3-(DMAC)phenyl]-2-methoxyphenol can be synthesized by the reaction of 4-methoxybenzaldehyde with N,N-dimethylformamide in the presence of pyridine as a catalyst. The reaction proceeds through an aldol condensation to form 4-[3-(DMAC)phenyl]-2-methoxyphenol as the major product. The reaction can be carried out at room temperature and can be completed in a few hours. The yield of the product can be improved by using a higher temperature and longer reaction time.

Scientific Research Applications

4-[3-(DMAC)phenyl]-2-methoxyphenol has been used as a building block in the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds. It has also been used in the synthesis of heterocyclic compounds and in the synthesis of polymers-based materials. It has been used in the synthesis of cyclic peptides, which are important in the development of new drugs. It has also been used in the synthesis of quinoline derivatives, which are important in the development of new anticancer drugs. It has also been used in the synthesis of novel fluorescent materials, which are useful for biological imaging.

properties

IUPAC Name

3-(4-hydroxy-3-methoxyphenyl)-N,N-dimethylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO3/c1-17(2)16(19)13-6-4-5-11(9-13)12-7-8-14(18)15(10-12)20-3/h4-10,18H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKAYWDCVGDHIQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC=CC(=C1)C2=CC(=C(C=C2)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10685706
Record name 4'-Hydroxy-3'-methoxy-N,N-dimethyl[1,1'-biphenyl]-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10685706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-methoxyphenol

CAS RN

1261949-35-2
Record name 4'-Hydroxy-3'-methoxy-N,N-dimethyl[1,1'-biphenyl]-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10685706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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